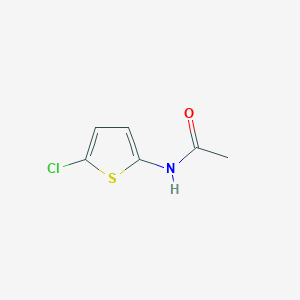

N-(5-chlorothiophen-2-yl)acetamide

Description

N-(5-Chlorothiophen-2-yl)acetamide is an acetamide derivative featuring a 5-chlorothiophen-2-yl substituent on the nitrogen atom. The thiophene ring, a sulfur-containing heterocycle, combined with a chlorine atom at the 5-position, confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

N-(5-chlorothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKQTLKTJSMXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467481 | |

| Record name | N-(5-chlorothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42152-55-6 | |

| Record name | N-(5-chlorothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(5-chlorothiophen-2-yl)acetamide typically begins with 5-chlorothiophene-2-carboxylic acid.

Acylation Reaction: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Amidation Reaction: The acid chloride is then reacted with acetamide in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in the thiophene ring can undergo nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The acetamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Compounds where the chlorine atom is replaced by other nucleophiles.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines derived from the reduction of the acetamide group.

Scientific Research Applications

Chemical Properties and Structure

N-(5-chlorothiophen-2-yl)acetamide has a unique structure characterized by a thiophene ring substituted with a chlorine atom and an acetamide group. Its molecular formula is , with a molecular weight of 175.64 g/mol. The presence of the thiophene moiety contributes to its notable biological activities, making it a candidate for various applications in medicinal chemistry and agrochemicals.

Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for producing specialty chemicals and materials, including polymers and coatings.

Biology

In biological research, this compound is utilized to study the effects of thiophene derivatives on cellular processes. It acts as a model compound to understand interactions between thiophene-based molecules and biological targets. Studies have indicated that it may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

Medicine

The compound shows potential in drug development, particularly against various diseases such as cancer and infectious diseases. Its derivatives have demonstrated significant activity against cancer cell lines and microbial pathogens . The mechanism of action involves interactions with specific molecular targets, modulating enzyme activity or receptor functions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), indicating its potential as an antimicrobial agent .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated dose-dependent growth inhibition, highlighting its potential as an anticancer therapeutic agent .

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| MCF-7 | Varies by dosage |

Mechanism of Action

The mechanism of action of N-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and the acetamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The thiophene ring provides a stable scaffold that enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Electron-Withdrawing Groups : The 5-Cl-thiophen-2-yl group enhances electrophilicity and influences crystal packing (e.g., trichloroethyl derivatives in ).

- Bioactivity : Pyridine or sulfonamide substituents (e.g., 5RH1) improve binding to viral proteases via H-bond interactions with residues like ASN142 and GLN189 .

- Spectroscopic Features : IR and NMR data for compound 2f reveal distinct C=O (1680–1700 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches, differing from phenyl-substituted analogs due to thiophene’s aromaticity.

Pharmacological Activities

- Antiviral Activity : 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) demonstrated potent SARS-CoV-2 main protease inhibition, with binding modes stabilized by pyridine-thiophene interactions .

- Anticancer Potential: Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines, suggesting that sulfonyl and heterocyclic groups enhance cytotoxicity .

- Anti-Inflammatory Applications: N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide derivatives are investigated as lipoxygenase inhibitors, where the cyano group improves selectivity .

Stability and Degradation

- Photodegradation : Chlorophenyl acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) undergo light-induced degradation, forming hydroxylated byproducts . The thiophene ring in this compound may alter degradation pathways due to sulfur’s redox activity.

- Thermal Stability : Trichloroethyl derivatives (e.g., 2f) exhibit higher thermal stability due to strong C-Cl bonds and rigid crystal packing .

Biological Activity

N-(5-chlorothiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorinated thiophene ring and an acetamide functional group. The molecular formula is with a molecular weight of 175.64 g/mol. The presence of the thiophene moiety is crucial as it contributes to the compound's biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₆ClNOS |

| Molecular Weight | 175.64 g/mol |

| Functional Groups | Thiophene, Acetamide |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom and acetamide group are essential for binding to these targets, modulating their activity. The thiophene ring enhances the compound's binding affinity and selectivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study highlighted that derivatives of chloroacetamides, including this compound, showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that halogenated substituents on the phenyl ring enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. Studies suggest that compounds containing thiophene moieties can induce apoptosis in cancer cells by interfering with cellular signaling pathways and inducing oxidative stress. The mechanism involves interactions with proteins associated with apoptosis, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Screening :

- Antitumor Mechanism :

- Computational Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.